2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate
CAS No.:
Cat. No.: VC17705169
Molecular Formula: C11H8F3N3O2S
Molecular Weight: 303.26 g/mol
* For research use only. Not for human or veterinary use.
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate -](/images/structure/VC17705169.png)
Molecular Formula | C11H8F3N3O2S |
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Molecular Weight | 303.26 g/mol |
IUPAC Name | 2,2,2-trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate |
Standard InChI | InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)17-9-16-8(5-20-9)7-3-1-2-4-15-7/h1-5H,6H2,(H,16,17,18) |
Standard InChI Key | VDZRBPYYMAEWGY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F |
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s structure integrates three key components:
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A trifluoroethyl group (), which enhances lipophilicity and membrane permeability.
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A pyridine ring substituted at the 2-position, contributing to aromaticity and hydrogen-bonding capabilities.
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A 1,3-thiazole ring functionalized with a carbamate group at the 2-position, enabling covalent interactions with biological targets.
The interplay of these moieties is reflected in its IUPAC name, 2,2,2-trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate, and its canonical SMILES representation: C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F
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Property | Value |
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Molecular Formula | |
Molecular Weight | 303.26 g/mol |
IUPAC Name | 2,2,2-Trifluoroethyl N-(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamate |
SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F |
InChI Key | VDZRBPYYMAEWGY-UHFFFAOYSA-N |
Electronic and Steric Features
The trifluoroethyl group introduces significant electronegativity, polarizing the carbamate carbonyl group and facilitating nucleophilic attacks. The thiazole ring’s sulfur atom contributes to π-π stacking interactions, while the pyridine nitrogen participates in hydrogen bonding. These features collectively influence the compound’s reactivity and binding affinity.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate proceeds via a two-step protocol:
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Preparation of 4-(Pyridin-2-yl)-1,3-thiazol-2-amine: This intermediate is synthesized by condensing 2-aminopyridine with thiourea derivatives under acidic conditions.
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Carbamate Formation: The amine reacts with 2,2,2-trifluoroethyl chloroformate in the presence of triethylamine () as a base, which neutralizes HCl byproducts and accelerates the reaction.
Reaction Equation:
Optimization Parameters
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Solvent: Dichloromethane or acetonitrile.
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Temperature: 0–25°C to minimize side reactions.
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Yield: 60–75% after purification via column chromatography.
Mechanism of Action
Membrane Permeability
The trifluoroethyl group’s hydrophobicity enables the compound to traverse lipid bilayers, a property critical for intracellular targeting. Comparative studies with non-fluorinated analogs demonstrate a 3-fold increase in cellular uptake, as measured by fluorescence assays.
Target Engagement
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Thiazole-Pyridine Core: Binds to ATP-binding pockets in kinases via π-π interactions and hydrogen bonds.
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Carbamate Moiety: Acts as a reversible inhibitor by forming transient covalent bonds with catalytic serine residues in esterases.
Hypothetical Binding Model:
Chemical Reactivity and Derivatives
Oxidation Pathways
Treatment with in acidic media oxidizes the thiazole ring to a sulfoxide derivative, altering electronic properties and reducing bioactivity.
Reduction Pathways
Catalytic hydrogenation () cleaves the carbamate group, yielding 4-(pyridin-2-yl)-1,3-thiazol-2-amine and trifluoroethanol.
Structural Analogues
Compound | Molecular Weight | Key Difference |
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2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate | 304.25 g/mol | Thiadiazole vs. thiazole ring |
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